N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is a heterocyclic organic compound featuring a piperidine core linked to a 5-cyclopropylpyrazole moiety and a thiophene-3-carboxamide group. Its molecular formula is C16H21N5OS, with a molecular weight of 347.44 g/mol. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h5,8-11,13H,1-4,6-7H2,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOYVQDSPFHBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps. One common method includes the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and the structurally related BJ95732 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide, C22H29N5O3S , MW: 443.56 g/mol) referenced in the provided evidence :
| Parameter | N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide | BJ95732 |
|---|---|---|
| Core Heterocycle | Thiophene-3-carboxamide | 4-(Pyrrolidine-1-sulfonyl)benzamide |
| Molecular Formula | C16H21N5OS | C22H29N5O3S |
| Molecular Weight | 347.44 g/mol | 443.56 g/mol |
| Key Substituents | Cyclopropylpyrazole, thiophene | Cyclopropylpyrazole, benzamide, sulfonyl |
| Predicted Solubility | Moderate (amide group enhances polarity) | Higher (sulfonyl group increases polarity) |
| Membrane Permeability | Likely better (smaller size, less polar thiophene) | Reduced (bulky sulfonyl group) |
| Hypothesized Targets | Kinases, GPCRs (thiophene sulfur may engage hydrophobic pockets) | Kinases with sulfonyl-binding pockets |
Functional Implications
- Thiophene vs. Benzene Core: The thiophene ring in the target compound introduces a sulfur atom, which may participate in hydrophobic interactions or π-stacking with aromatic residues in target proteins.
- Sulfonyl Group in BJ95732 : The pyrrolidine-1-sulfonyl substituent in BJ95732 adds significant polarity, likely enhancing aqueous solubility. However, this group may also introduce steric hindrance, limiting access to certain binding pockets compared to the more compact thiophene carboxamide.
- Metabolic Stability: Both compounds feature a cyclopropyl group, which is known to resist cytochrome P450-mediated oxidation. However, BJ95732’s pyrrolidine moiety could introduce new metabolic vulnerabilities, such as N-oxidation or ring opening.
Hypothesized Target Affinity
- Kinase Inhibition : The pyrazole-piperidine scaffold is common in kinase inhibitors (e.g., JAK or Aurora kinase inhibitors). The thiophene derivative may favor targets with hydrophobic active sites, while BJ95732’s sulfonyl group could align with kinases requiring polar interactions (e.g., tyrosine kinases with solvent-exposed regions).
- GPCR Modulation : The thiophene carboxamide’s smaller size and moderate polarity may improve its suitability for G-protein-coupled receptor (GPCR) targets, where membrane permeability is critical.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide (referred to as "the compound" hereafter) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of p21-activated kinase 4 (PAK4). This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary target of the compound is p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes, including cell proliferation, survival, and cytoskeletal dynamics. The compound inhibits PAK4 activity, which leads to several downstream effects:
- Inhibition of Cell Growth : By inhibiting PAK4, the compound can reduce cell proliferation.
- Promotion of Apoptosis : The inhibition of PAK4 triggers apoptotic pathways, leading to programmed cell death.
- Regulation of Cytoskeleton Functions : The compound affects the organization of the cytoskeleton, which is crucial for maintaining cell shape and motility.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of the compound suggests that its interaction with PAK4 may influence its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding how effectively the compound can exert its biological effects in vivo.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural components—specifically, the combination of pyrazole, piperidine, and thiophene rings. This structural arrangement may confer distinct chemical properties compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide | Structure | COX inhibition |
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamide | Structure | Anticancer properties |
This comparison illustrates that while other compounds may share some structural features, the specific combination found in the compound enhances its potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibited cell growth in various cancer cell lines. For instance, it showed an IC50 value indicating potent antiproliferative effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.
- Mechanistic Insights : Research has shown that by inhibiting PAK4, the compound alters signaling pathways related to cancer progression. This includes downregulation of pro-survival signals and upregulation of apoptotic markers .
- Potential Therapeutic Applications : The inhibition of PAK4 has implications for treating cancers where PAK4 is upregulated. This suggests a potential application in developing targeted therapies for specific malignancies .
Q & A
What are the common synthetic routes for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide, and how are key intermediates purified?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Reductive amination : Sodium triacetoxyborohydride (STAB) is used to couple the piperidine and pyrazole moieties under controlled pH and temperature (e.g., 0–25°C in THF) to minimize side reactions .
- Protecting group strategies : tert-Butoxycarbonyl (Boc) groups are employed to protect reactive amines during cyclopropane functionalization of the pyrazole ring .
- Purification : Silica gel column chromatography is standard for isolating intermediates, while preparative HPLC is used for final compound purification to achieve >95% purity .
How can researchers optimize reaction conditions to improve yield during the synthesis of this compound?
Answer:
Key optimization strategies include:
- Temperature control : Maintaining low temperatures (0–5°C) during pyrazole cyclopropanation reduces byproduct formation .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in thiophene-carboxamide formation .
- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates, while THF is preferred for reductive amination due to its inertness .
Yield improvements (from ~40% to >70%) are achievable by iterative adjustment of these parameters .
What spectroscopic and computational methods are used to confirm the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR validate proton environments and carbon frameworks, with pyrazole NH peaks typically appearing at δ 10–12 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHClNO for analogs) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine and cyclopropane rings .
What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?
Answer:
- Kinase inhibition : Structural analogs (e.g., pyrazole-piperidine derivatives) show affinity for tyrosine kinases (e.g., EGFR) via hydrogen bonding with the ATP-binding pocket .
- GPCR modulation : The thiophene-carboxamide moiety may interact with serotonin or dopamine receptors, inferred from similar compounds .
Validation methods :
How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions (e.g., variable IC values across studies) may arise from:
- Structural analogs : Minor modifications (e.g., cyclopropane vs. methyl groups) alter target affinity .
- Assay conditions : Differences in pH, ion concentration, or cell lines (e.g., HEK293 vs. HeLa) impact results .
Resolution strategies :- Dose-response curves : Validate activity across multiple concentrations.
- Mutational studies : Identify critical residues in target proteins via site-directed mutagenesis .
What are the recommended storage conditions and stability profiles for this compound?
Answer:
- Storage : -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation .
- Stability :
How can researchers explore structure-activity relationships (SAR) for this compound?
Answer:
- Core modifications : Substitute the cyclopropane group with larger rings (e.g., cyclobutane) to assess steric effects .
- Functional group swaps : Replace thiophene with furan or pyrrole to evaluate electronic impacts on receptor binding .
- Pharmacophore mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
Answer:
- In vitro :
- In vivo :
- Rodent models : Xenograft tumors for oncology studies; tail-flick test for CNS activity .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Answer:
- Matrix interference : Plasma proteins bind to the compound, reducing detectable free fractions.
- Resolution :
How does the compound’s solubility profile influence experimental design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
